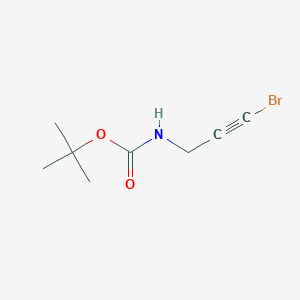
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester is a chemical compound with a unique structure that includes a bromine atom, a propynyl group, and a carbamate ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves several steps. One common method includes the reaction of 3-bromo-2-propyn-1-ol with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and propynyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester can be compared with other carbamate esters, such as:
CarbaMic acid, N-(2-chloroethyl)-, 1,1-diMethylethyl ester: Similar in structure but with a chlorine atom instead of bromine.
CarbaMic acid, N-(2-propyn-1-yl)-, 1,1-diMethylethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, methyl ester: Has a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
Biological Activity
CarbaMic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-diMethylethyl ester (CAS Number: 1160357-42-5) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C8H12BrNO2
- Molecular Weight : 234.09 g/mol
- Structure : The compound features a brominated propynyl group attached to a carbamic acid moiety, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of CarbaMic acid derivatives indicates potential applications in various therapeutic areas. The following sections detail specific biological activities reported in scientific literature.
1. Antimicrobial Activity
Some studies have explored the antimicrobial properties of carbamate derivatives, including those similar to CarbaMic acid. For instance, compounds with brominated alkyl groups have shown effectiveness against various bacterial strains. The presence of the bromine atom is believed to enhance membrane permeability and disrupt microbial cell integrity.
3. Cytotoxicity Against Cancer Cells
Preliminary studies indicate that certain carbamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, some derivatives have been tested for their ability to induce apoptosis in tumor cells. The structure-activity relationship (SAR) suggests that modifications in the alkyl chain and functional groups can significantly influence cytotoxic potency.
Case Studies and Research Findings
Several research articles provide insights into the biological activities associated with carbamate compounds:
Properties
CAS No. |
1160357-42-5 |
|---|---|
Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
tert-butyl N-(3-bromoprop-2-ynyl)carbamate |
InChI |
InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11) |
InChI Key |
QOXBTVNMYIHJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















